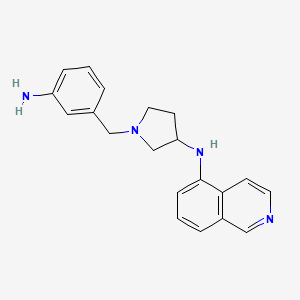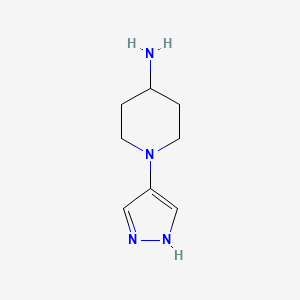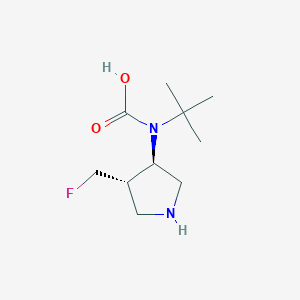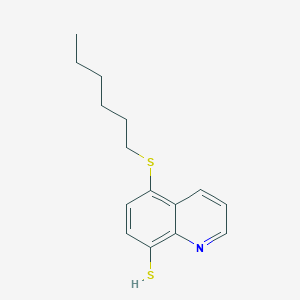![molecular formula C22H21NO2 B12885794 [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol CAS No. 675129-97-2](/img/structure/B12885794.png)
[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol: is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of three phenyl groups and a hydroxymethyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Catalysts: Lewis acids such as zinc chloride or boron trifluoride
Industrial Production Methods
While specific industrial production methods for ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl groups, using reagents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride in dichloromethane
Major Products
Oxidation: ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)carboxylic acid
Reduction: Reduced phenyl derivatives
Substitution: ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)chloride
Applications De Recherche Scientifique
((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science.
Mécanisme D'action
The mechanism by which ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol exerts its effects is primarily through its interaction with various molecular targets. The phenyl groups and the hydroxymethyl group allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound can also act as a chiral catalyst, facilitating enantioselective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,3R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]methanol
- [(1R,2S,3R,5S)-2,3,5-trimethylcyclopentyl]methanol
- (S)-(1S,3R,5S)-3,5-dimethylcyclohexylmethanol
Uniqueness
- Chirality : The specific (3R,5S) configuration provides unique stereochemical properties.
- Functional Groups : The presence of three phenyl groups and a hydroxymethyl group offers diverse reactivity and interaction potential.
- Applications : Its use as a chiral auxiliary and potential bioactive molecule distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
675129-97-2 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
[(3R,5S)-2,3,5-triphenyl-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H21NO2/c24-17-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)23(25-22)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,22-/m1/s1 |
Clé InChI |
RYBFCGKGGOWHNN-FGZHOGPDSA-N |
SMILES isomérique |
C1[C@@H](N(O[C@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(N(OC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)



![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)




![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

